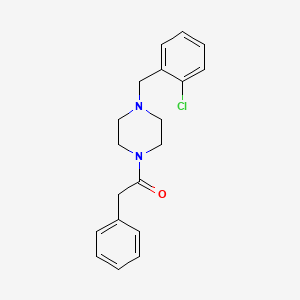![molecular formula C17H17ClFN3O3 B4773016 2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide
Descripción general
Descripción
2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as CF3 and is known for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. CF3 has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
CF3 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. CF3 has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, CF3 has been shown to have anti-viral effects, inhibiting the replication of certain viruses in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. CF3 also has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, CF3 also has some limitations. This compound can be difficult to work with due to its low solubility in water and other common solvents. Additionally, CF3 can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CF3. One area of interest is the development of new drug delivery systems based on CF3. This compound has been shown to have the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. Another area of interest is the development of new anti-inflammatory and anti-tumor agents based on CF3. Finally, further research is needed to fully understand the mechanism of action of CF3 and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
CF3 has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CF3 has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
1-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3/c1-10-5-11(2)7-12(6-10)20-17(24)22-21-16(23)9-25-13-3-4-15(19)14(18)8-13/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYHKMCDGBVKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B4772934.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)

![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)

![diethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4772980.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772995.png)
![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B4773002.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine](/img/structure/B4773024.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)